molecular formula C11H13NO2 B13598928 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile

3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13598928
M. Wt: 191.23 g/mol
InChI Key: NHZWRPXBDPGPQY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile is an organic compound with a molecular formula of C11H13NO2 This compound features an ethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, followed by hydrolysis to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 3-(2-ethoxyphenyl)-3-oxopropanenitrile or 3-(2-ethoxyphenyl)-3-hydroxypropanoic acid.

    Reduction: Formation of 3-(2-ethoxyphenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-hydroxypropanenitrile
  • 3-(2-Ethoxyphenyl)-3-oxopropanenitrile
  • 3-(2-Ethoxyphenyl)-3-aminopropanenitrile

Uniqueness

3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the hydroxypropanenitrile moiety

Properties

IUPAC Name

3-(2-ethoxyphenyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWRPXBDPGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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